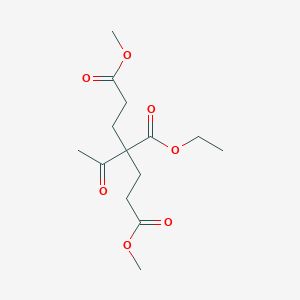![molecular formula C10H18ClNOS B12541199 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine CAS No. 655233-17-3](/img/structure/B12541199.png)
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine is an organic compound that features a morpholine ring substituted with a 1-chlorohex-1-en-2-ylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine typically involves the reaction of morpholine with 1-chlorohex-1-en-2-thiol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the double bond.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Various substituted morpholine derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. Additionally, the morpholine ring can enhance the compound’s solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog without the 1-chlorohex-1-en-2-ylsulfanyl group.
4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine: A structural isomer with the chlorine atom at a different position.
4-(1-Cyclohexen-1-yl)morpholine: Lacks the sulfanyl group but has a similar cyclic structure.
Uniqueness
4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine is unique due to the presence of both the morpholine ring and the 1-chlorohex-1-en-2-ylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
655233-17-3 |
|---|---|
Molekularformel |
C10H18ClNOS |
Molekulargewicht |
235.77 g/mol |
IUPAC-Name |
4-(1-chlorohex-1-en-2-ylsulfanyl)morpholine |
InChI |
InChI=1S/C10H18ClNOS/c1-2-3-4-10(9-11)14-12-5-7-13-8-6-12/h9H,2-8H2,1H3 |
InChI-Schlüssel |
FUVZIVYVXXIICM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=CCl)SN1CCOCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetaldehyde, 2-[(S)-(4-methylphenyl)sulfinyl]-](/img/structure/B12541122.png)

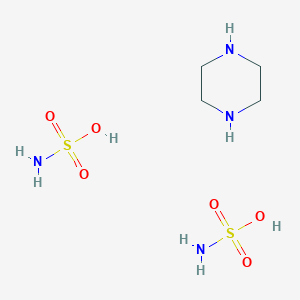
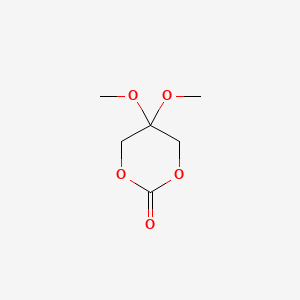
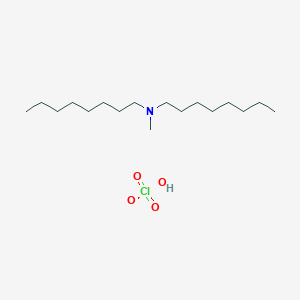
![Phosphine, [(phenylborylene)bis(methylene)]bis[bis(1,1-dimethylethyl)-](/img/structure/B12541163.png)

![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)
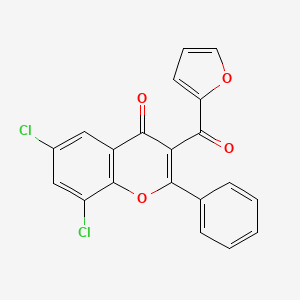
![N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea](/img/structure/B12541196.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)

